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‘ Compound of Interest

Compound Name: 3-(2-Methylpyrimidin-4-yl)aniline

Cat. No.: B1333641

An in-depth technical guide on the molecular structure and conformation of 3-(2-Methylpyrimidin-4-
ylaniline, tailored for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational
properties of 3-(2-Methylpyrimidin-4-yl)aniline, a heterocyclic aromatic amine of interest in
medicinal chemistry. Due to the limited availability of direct experimental data for this specific
compound, this guide leverages data from structurally analogous molecules and computational
chemistry methodologies to provide a comprehensive overview. The guide covers the molecule's
structural identification, predicted physicochemical properties, conformational analysis based on
theoretical calculations, and expected spectroscopic signatures. Detailed experimental and
computational protocols are provided to serve as a framework for further research and
characterization of this and similar compounds.

Introduction

3-(2-Methylpyrimidin-4-yl)aniline is a biaryl amine featuring a pyrimidine ring linked to an aniline
moiety. This structural motif is of significant interest in drug discovery, as the pyrimidine and aniline
components can engage in various interactions with biological targets. The 2-methyl group on the
pyrimidine ring and the meta-amino group on the phenyl ring influence the molecule's overall
geometry, electronic properties, and potential for intermolecular interactions. A thorough
understanding of its three-dimensional structure and conformational flexibility is crucial for structure-
activity relationship (SAR) studies and the rational design of new therapeutic agents.
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Molecular Structure and Identification

The core structure of 3-(2-Methylpyrimidin-4-yl)aniline consists of a 2-methylpyrimidine ring
connected to a phenyl ring at the 4-position of the pyrimidine and the 3-position of the aniline.

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name 3-(2-Methylpyrimidin-4-yl)aniline N/A

CAS Number 175201-90-8 [1]
Molecular Formula C11H11Ns [1]
Molecular Weight 185.23 g/mol [1]

SMILES Cclncc(ncl)c2cceec(c2)N N/A

INChl=1S/C11H11N3/c1-8-13-7-
InChl 6-11(14-8)9-4-2-3-10(12)5-9/h2-  N/A
7H,12H2,1H3

digraph "3-(2-Methylpyrimidin-4-yl)aniline" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Define nodes for atoms

N1 [label="N", pos="0.5,1.2!"];

C2 [label="C", pos="-0.5,0.6!"1;

N3 [label="N", pos="-0.5,-0.6!"];
C4 [label="C", pos="0.5,-1.2!"1];

C5 [label="C", pos="1.5,-0.6!"1];

C6 [label="C", pos="1.5,0.6!"];

C Me [label="C", pos="-1.6,1.2!"];
H Mel [label="H", pos="-2.0,1.8!"];
H Me2 [label="H", pos="-2.2,0.8!"1;
H Me3 [label="H", pos="-1.4,1.8!"1;
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H5[label="H", pos="2.3,-1.0!"];
H6[label="H", pos="2.3,1.0!"];

C1l ph [label="C", pos="0.5,-2.6!"1;
C2 ph [label="C", pos="-0.5,-3.4!"];
C3 ph [label="C", pos="-0.5,-4.8!"];
C4 ph [label="C", pos="0.5,-5.6!"1;
C5 ph [label="C", pos="1.5,-4.8!"1;
C6 ph [label="C", pos="1.5,-3.4!"];
H2 ph [label="H", pos="-1.3,-2.9!"];
H4 ph [label="H", pos="0.5,-6.4!"];
H5 ph [label="H", pos="2.3,-5.3!"];
H6 ph [label="H", pos="2.3,-2.9!"];
N amine [label="N", pos="-1.6,-5.6!"];
H N1 [label="H", pos="-2.2,-5.2!"];
H N2 [label="H", pos="-1.8,-6.4!"1;

// Define bonds

C2 -- NI1;
N1 -- C6;
6 -- C5;
C5 -- C4;
C4 -- N3;
N3 -- C2;
C2 -- C Me;

C Me -- H Mel,;
C Me -- H Me2;
C Me -- H Me3;

C5 -- H5;
C6 -- H6;
C4 -- Cl ph;

Cl ph -- C2 ph;
C2 ph -- C3 ph;
C3 ph -- C4 ph;
C4 ph -- C5 ph;
C5 ph -- C6 ph;
C6 _ph -- C1 ph;
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C2 ph -- H2 ph;
C4 ph -- H4 ph;
C5 ph -- H5 ph;
C6 ph -- H6 ph;
C3 ph -- N amine;
N amine -- H NI1;
N amine -- H N2;

// Double bonds
edge [style=double];

N1 -- C6;
C5 -- C4;
N3 -- C2;

Cl ph -- C2 ph;
C3 ph -- C4 ph;
C5 ph -- C6_ph;
}

Figure 1: Molecular structure of 3-(2-Methylpyrimidin-4-yl)aniline.

Physicochemical Properties

The physicochemical properties of 3-(2-Methylpyrimidin-4-yl)aniline are crucial for predicting its

behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

The following table summarizes key computed properties.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Method

LogP 2.1 XLogP3

Topological Polar Surface Area

(TPSA) 51.8 Az Cactvs

Hydrogen Bond Donors 1 Cactvs

Hydrogen Bond Acceptors 3 Cactvs

Rotatable Bonds 1 Cactvs
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Note: These values are computationally predicted and have not been experimentally verified.

Molecular Conformation

The conformation of 3-(2-Methylpyrimidin-4-yl)aniline is primarily defined by the dihedral angle
between the pyrimidine and aniline rings. This rotation around the C4-C1' single bond determines the
relative orientation of the two aromatic systems and is influenced by steric hindrance and electronic
effects.

Conformational Analysis via Computational Chemistry

Due to the absence of experimental crystallographic data for 3-(2-Methylpyrimidin-4-yl)aniline,
Density Functional Theory (DFT) calculations are the preferred method for predicting its low-energy
conformations. A relaxed dihedral scan can be performed to map the potential energy surface as a
function of the inter-ring dihedral angle.

For analogous biaryl systems, the lowest energy conformation is typically non-planar, with a dihedral
angle ranging from 20° to 50°. This twist minimizes steric repulsion between the ortho hydrogens of

the two rings while maintaining a degree of 1-conjugation. For 3-(2-Methylpyrimidin-4-yl)aniline, a
similar twisted conformation is expected to be the most stable.

Table 3: Predicted Conformational Data (lllustrative)

Parameter Predicted Value Significance

] Represents the twist between the
Dihedral Angle (N3-C4-C1'-C6") 30-40° o o
pyrimidine and aniline rings.

Typical sp2-sp2 carbon-carbon
C4-C1' Bond Length ~1.48 A 'yp psp
single bond length.

Note: These values are illustrative and based on DFT calculations of similar biaryl compounds.
Specific values for the title compound would require dedicated computational studies.[2][3][4]

Experimental Protocol: Computational Conformational
Analysis

The following protocol outlines a standard procedure for the computational analysis of 3-(2-
Methylpyrimidin-4-yl)aniline's conformation.
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Computational Workflow
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Figure 2: Workflow for computational conformational analysis.

Protocol Details:
o Software: Gaussian, ORCA, or similar computational chemistry software.

+ Method: Density Functional Theory (DFT) is recommended for a good balance of accuracy and
computational cost.

¢ Functional and Basis Set: A common choice is the B3LYP functional with a 6-31G* basis set for
initial geometry optimization and dihedral scans.[2][3] For higher accuracy, a larger basis set such
as 6-311++G(d,p) can be used for single-point energy calculations on the optimized geometries.[3]

e Procedure:
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o An initial 3D structure of 3-(2-Methylpyrimidin-4-yl)aniline is constructed.
o A full geometry optimization is performed to find a local minimum on the potential energy surface.

o A frequency calculation is then carried out to ensure the optimized structure is a true minimum
(i.e., no imaginary frequencies).

o Arelaxed potential energy scan is performed by systematically varying the dihedral angle
between the pyrimidine and aniline rings (e.g., in 10° or 15° increments from 0° to 180°), allowing
all other geometric parameters to relax at each step.

o The resulting energy profile is plotted to identify the global and local energy minima, which
correspond to the most stable conformations.

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation of organic molecules. While
experimental spectra for 3-(2-Methylpyrimidin-4-yl)aniline are not readily available, its expected
spectral features can be predicted based on the analysis of structurally related compounds.

'H and *C NMR Spectroscopy

The NMR spectra of 3-(2-Methylpyrimidin-4-yl)aniline would provide detailed information about its
chemical environment.

Table 4: Predicted *H and 3C NMR Chemical Shifts (Illustrative)
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Predicted *H Chemical Shift Predicted **C Chemical Shift

Atom
(ppm) (ppm)

Pyrimidine-H5 ~7.3 ~120
Pyrimidine-H6 ~8.7 ~157
Methyl-H ~2.6 ~25
Aniline-H2' ~7.5 ~115
Aniline-H4' ~6.8 ~118
Aniline-H5' ~7.2 ~130
Aniline-H6' ~7.4 ~114
Amine-H ~3.8 (broad) N/A

Note: These are estimated chemical shifts based on data from similar pyrimidine and aniline
derivatives. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(2-Methylpyrimidin-4-yl)aniline would show characteristic absorption bands
corresponding to the vibrations of its functional groups.

Table 5: Predicted IR Absorption Bands (Illustrative)

Wavenumber (cm~?) Vibration

3450-3300 N-H stretching (amine)

3100-3000 Aromatic C-H stretching

2950-2850 Aliphatic C-H stretching (methyl)
1620-1580 C=N and C=C stretching (aromatic rings)
1620-1560 N-H bending (amine)

1370-1350 C-N stretching

Note: These are expected ranges for the principal IR absorption bands.
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Experimental Protocol: Spectroscopic Analysis

The following outlines standard protocols for acquiring NMR and IR spectra.

Spectroscopic Analysis Workflow

(Dissolve Sample in Deuterated Solvent (e.g., DMSO-dGD Grepare KBr Pellet or Thin Film)

\ /

(Acquire 1H and 13C NMR Spectra) Acquire FTIR Spectrum)

N 7

Analyze and Assign Spectral Data)

Click to download full resolution via product page

Figure 3: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated
solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

» Data Acquisition: Acquire *H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400
MHz or higher). Standard pulse programs are used for both one-dimensional and, if necessary, two-
dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

FTIR Spectroscopy Protocol:

« Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry
KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by
dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer,
typically in the range of 4000-400 cm—1.
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Synthesis

The synthesis of 3-(2-Methylpyrimidin-4-yl)aniline can be achieved through a palladium-catalyzed
cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is widely used for the
formation of C-C bonds between aromatic rings.

Synthetic Route: Suzuki-Miyaura Coupling

A plausible synthetic route involves the coupling of 4-chloro-2-methylpyrimidine with 3-
aminophenylboronic acid or its corresponding ester.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the synthesis of 3-(2-Methylpyrimidin-4-yl)aniline.
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Suzuki Coupling Workflow
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'
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Figure 4: General workflow for Suzuki-Miyaura coupling.
Protocol Details:

* Reagents and Materials: 4-chloro-2-methylpyrimidine, 3-aminophenylboronic acid, a palladium
catalyst (e.g., Pd(PPhs)a or Pd(dppf)Cl2), a base (e.g., K2COs or Cs2COs), and a suitable solvent
system (e.g., 1,4-dioxane/water or toluene).[1][5]

¢ Procedure:
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o To a reaction vessel, add 4-chloro-2-methylpyrimidine (1.0 eq), 3-aminophenylboronic acid (1.1-
1.5 eq), the base (2-3 eq), and the palladium catalyst (1-5 mol%).

o The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
o Degassed solvent is added via syringe.

o The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours, with the
progress monitored by TLC or LC-MS.

o Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an
organic solvent (e.g., ethyl acetate).

o The combined organic layers are washed, dried, and concentrated. The crude product is then
purified, typically by column chromatography.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and
conformational properties of 3-(2-Methylpyrimidin-4-yl)aniline. While direct experimental data is
limited, a combination of data from analogous structures and established computational and
experimental protocols allows for a detailed characterization of this molecule. The provided
information serves as a valuable resource for researchers in medicinal chemistry and drug
development, facilitating further investigation and utilization of this compound in the design of novel
bioactive molecules.

" Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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